Zuclopenthixol acetate
Overview
Description
Zuclopenthixol acetate is a typical antipsychotic medication used primarily for the treatment of schizophrenia and other psychoses. It is a thioxanthene derivative and is known for its efficacy in managing acute psychotic episodes and aggressive behavior in patients . This compound is available in various formulations, including oral tablets and intramuscular injections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zuclopenthixol acetate involves several steps, starting with the preparation of the thioxanthene core. The process typically includes the following steps :
Formation of the Thioxanthene Core: The synthesis begins with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with various reagents to form the thioxanthene core.
Substitution Reactions: The thioxanthene core undergoes substitution reactions to introduce the piperazine moiety. This involves the reaction of the thioxanthene core with 1-(2-hydroxyethyl)piperazine.
Formation of Zuclopenthixol: The final step involves the reaction of the substituted thioxanthene with appropriate reagents to form zuclopenthixol. This compound is then esterified to produce this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Zuclopenthixol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the thioxanthene core, affecting the compound’s pharmacological properties.
Substitution: Substitution reactions are used in the synthesis process to introduce functional groups into the thioxanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and other hydrides.
Substituting Agents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of zuclopenthixol, which may have different pharmacological properties and applications .
Scientific Research Applications
Zuclopenthixol acetate has several scientific research applications, including:
Mechanism of Action
Zuclopenthixol acetate exerts its effects by antagonizing dopamine receptors, specifically D1 and D2 receptors, in the brain. This antagonism reduces the activity of dopamine, a neurotransmitter involved in the regulation of mood, behavior, and cognition . Additionally, this compound has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Zuclopenthixol acetate is similar to other thioxanthene-based antipsychotics, including:
Clopenthixol: The parent compound from which zuclopenthixol is derived.
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with similar pharmacological effects.
Uniqueness
This compound is unique in its combination of antipsychotic and sedative effects, making it particularly useful for managing acute psychotic episodes and aggressive behavior. Its high affinity for multiple receptor types contributes to its broad spectrum of action .
Properties
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUOBQMCDIVPQ-IOXNKQMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235032 | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-05-7 | |
Record name | Zuclopenthixol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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